![molecular formula C6H11ClN4 B13469318 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13469318.png)
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction proceeds through the formation of intermediate thiohydrazonates, which undergo cyclization to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound can affect various signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: Features a triazine ring fused with a triazole ring.
Uniqueness
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride is unique due to its specific triazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-6-5-3-1-2-4-10(5)9-8-6;/h1-4,7H2;1H |
InChI Key |
CDLMRLQISMNVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)N)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


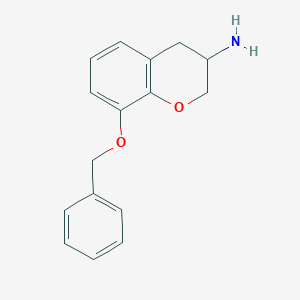
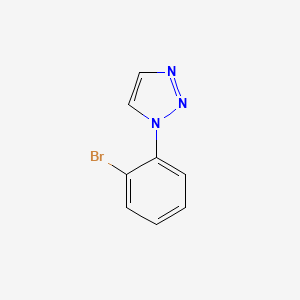
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)


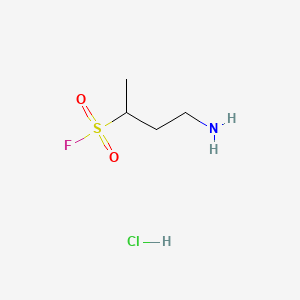
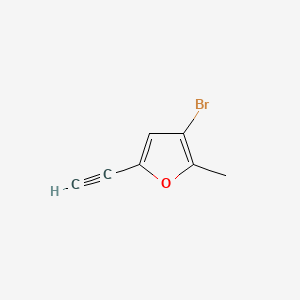
![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
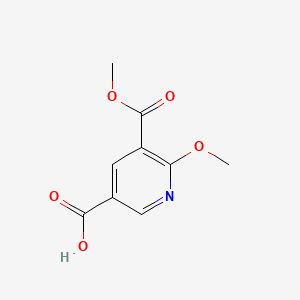


![7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B13469317.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)
